molecular formula C4H9Br B033332 2-Bromobutane CAS No. 78-76-2

2-Bromobutane

Cat. No.: B033332
CAS No.: 78-76-2
M. Wt: 137.02 g/mol
InChI Key: UPSXAPQYNGXVBF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Bromobutane, also known as sec-butyl bromide or methylethylbromomethane , is a secondary alkyl halide . Its primary targets are the hydrogen atoms attached to the carbon atoms in organic compounds . The compound is prone to undergo an E2 reaction, which is a bimolecular elimination reaction .

Mode of Action

The mode of action of this compound involves an E2 elimination reaction . In this reaction, a strong base deprotonates a β-hydrogen, and the electrons from the C-H bond move to form a C=C double bond, while the C-Br bond breaks, and the bromide ion leaves . This reaction results in the formation of an alkene .

Biochemical Pathways

The biochemical pathway affected by this compound is the elimination reaction pathway . The E2 elimination reaction results in the formation of an alkene . This reaction can lead to the production of various isomeric alkenes if multiple structurally distinct groups of β-hydrogens are present .

Pharmacokinetics

It’s known that this compound is a relatively stable compound . It’s a colorless liquid with a pleasant odor , and it has a molar mass of 137.020 g·mol−1 .

Result of Action

The result of this compound’s action is the formation of an alkene, predominantly 2-butene . This compound is an irritant and harmful if ingested. It can irritate and burn skin and eyes .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of a strong base and the temperature . For instance, the E2 elimination reaction is facilitated by a strong base . Additionally, the solvent used can result in a completely different reaction mechanism . The reaction of this compound with a strong base in an alcoholic solvent results in an elimination reaction, while in an aqueous solvent at low temperature, it results in a substitution reaction .

Biochemical Analysis

Preparation Methods

2-Bromobutane can be synthesized through several methods:

Comparison with Similar Compounds

2-Bromobutane can be compared with other similar compounds:

This compound’s unique properties and reactivity make it a valuable compound in both industrial and research settings.

Properties

IUPAC Name

2-bromobutane
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InChI

InChI=1S/C4H9Br/c1-3-4(2)5/h4H,3H2,1-2H3
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InChI Key

UPSXAPQYNGXVBF-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)Br
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Molecular Formula

C4H9Br
Record name 2-BROMOBUTANE
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DSSTOX Substance ID

DTXSID7021499
Record name 2-Bromobutane
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Molecular Weight

137.02 g/mol
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Physical Description

2-bromobutane appears as a colorless to pale-yellow colored liquid with a pleasant odor. Flash point 65 °F. Insoluble in water and denser than water. Vapors are heavier than air and may be narcotic in high concentrations. Used to make other chemicals., Colorless liquid with a pleasant odor; [Hawley]
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Boiling Point

196.5 °F at 760 mmHg (USCG, 1999), 91.2 °C
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Flash Point

70 °F (USCG, 1999), 21.1 °C, 70 °F (Open Cup)
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Solubility

Soluble in alcohol and ether; insoluble in water.
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Density

1.258 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2425 at 25 °C/25 °C
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Vapor Pressure

57.0 [mmHg], 57 mm Hg at 25 °C (extrapolated)
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Color/Form

Clear, colorless liquid

CAS No.

78-76-2
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Melting Point

-169.4 °F (USCG, 1999), -112 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Bromobutane?

A1: The molecular formula of this compound is C4H9Br, and its molecular weight is 137.02 g/mol. []

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Researchers utilize various spectroscopic techniques to characterize this compound. These include: * Nuclear Magnetic Resonance (NMR): Both 1H NMR and 13C NMR are valuable for determining the structure and purity of this compound. [] * Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups and study vibrational modes in this compound. [] , [] * Mass Spectrometry (MS): MS is crucial for determining the molecular weight and fragmentation patterns of this compound, providing insights into its structure. [], [] * Microwave Spectroscopy: This technique is particularly useful for studying the different conformers of this compound and determining their rotational constants. []

Q3: What is the role of this compound in polymerization reactions?

A3: this compound is commonly employed as an initiator in cationic polymerization reactions, particularly in the polymerization of isobutene. Its role involves the generation of carbocations, which initiate the chain growth process. []

Q4: How does the structure of the base affect the products formed in elimination reactions of this compound?

A4: The size and steric hindrance of the base significantly impact the regioselectivity of the elimination reaction, influencing the ratio of 1-butene to 2-butene isomers formed. As the steric bulk of the base increases, the ratio of 1-butene (the Hofmann product) typically increases. This is because bulky bases preferentially abstract the more accessible proton, even if it leads to the less thermodynamically stable alkene. []

Q5: How can computational chemistry be used to study the reactions of this compound?

A5: Computational techniques provide valuable insights into the reaction pathways and energetics of this compound. * Density Functional Theory (DFT): DFT calculations can predict the structures of transition states and intermediates involved in reactions of this compound, aiding in the understanding of reaction mechanisms. [] * Molecular Mechanics/Molecular Dynamics (MM/MD): MM/MD simulations can be used to study the behavior of this compound in solution or in complex systems like inclusion complexes with cyclodextrins, providing insights into its interactions and dynamics. []

Q6: Can QSAR models be developed for this compound and its derivatives?

A6: While specific QSAR models for this compound are not extensively reported in the provided research, the principle of QSAR can be applied. By analyzing the relationship between structural features (e.g., substituents, stereochemistry) and physicochemical properties or biological activities, QSAR models could potentially predict the behavior of this compound derivatives.

Q7: What are the environmental concerns associated with this compound?

A7: As a halogenated organic compound, this compound raises concerns regarding its potential environmental persistence and toxicity. It's important to handle and dispose of this compound responsibly, minimizing its release into the environment.

Q8: Are there any known methods for the degradation of this compound?

A8: Yes, research shows that this compound can be degraded using various methods: * Reductive Dehalogenation: Treatment with nickel-aluminum alloy in a potassium hydroxide solution effectively removes the bromine atom, converting this compound to butane. [] * Microbial Degradation: Studies have identified bacterial strains capable of utilizing this compound as a carbon source, indicating the potential for bioremediation. []

Q9: What is the significance of studying the enantioselective surface chemistry of this compound?

A9: Investigating how chiral surfaces interact differently with the enantiomers of this compound helps to understand enantioselective processes, which are highly relevant in areas like catalysis, chiral separations, and drug development. []

Q10: How is this compound used in the study of chiral recognition?

A10: Researchers use this compound as a guest molecule in studies involving chiral host molecules like tri-o-thymotide. By analyzing the inclusion complexes formed, they gain insights into the factors influencing chiral recognition and selectivity. [],[25]

Q11: How does ultrasound affect reactions involving this compound?

A11: Studies have shown that ultrasound can enhance the reactivity of this compound in various organic reactions. For example, sonication can promote the dehydrogenation of tetrahydronaphthalene in the presence of this compound at lower temperatures compared to conventional thermal methods. This highlights the potential of ultrasound as a green chemistry tool in organic synthesis. []

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